4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine
Description
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an amine group and at the 4-position with a 6-methylpyridin-2-yloxy moiety.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-2-4-10(12-7)14-9-6-13-5-8(9)11/h2-4,8-9H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPALLJOKYUMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2COCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine involves the reaction of 6-methylpyridin-2-ol with 1,3-dichloro-2-propanol in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which subsequently reacts with ammonia to form the final product. The yield of this synthesis method is approximately 50%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor and verify the quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
The compound “4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine” has garnered attention in various scientific research domains due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry.
Anticancer Activity
Recent studies have investigated the potential anticancer properties of compounds similar to this compound. Research indicates that derivatives with pyridine and oxolane structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| A | HeLa | 12.5 | |
| B | MCF-7 | 8.3 | |
| C | A549 | 15.0 |
These findings suggest that the compound may inhibit cell proliferation by disrupting microtubule dynamics or inducing apoptosis.
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented, highlighting their potential as therapeutic agents against bacterial and fungal infections. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| C. albicans | 64 |
These results indicate a promising application in developing new antibiotics or antifungal agents.
Polymer Development
The structural characteristics of this compound facilitate its use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
A recent study synthesized a series of polyurethanes using this compound as a chain extender, resulting in materials with improved tensile strength and elasticity compared to conventional polyurethanes.
Coatings and Adhesives
Due to its reactive amine group, this compound can be utilized in formulating coatings and adhesives with enhanced adhesion properties to various substrates, including metals and plastics.
Pesticide Development
Compounds with similar structures have been explored for their insecticidal properties. Research indicates that the introduction of specific substituents can enhance bioactivity against agricultural pests.
Example:
A derivative of this compound demonstrated effective larvicidal activity against common agricultural pests such as Aedes aegypti at low concentrations, suggesting its potential as an eco-friendly pesticide.
Plant Growth Regulators
Studies have shown that certain derivatives can act as plant growth regulators, promoting root development and enhancing crop yields under stress conditions.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antiparasitic and antitumor activities.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in the heterocyclic substituents attached to the oxolane-3-amine scaffold. Key examples include:
Table 1: Structural and Molecular Comparison of Analogs
Key Differences and Implications
Heterocyclic Substitution: Pyridine vs. Pyrimidine analogs (e.g., 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine) may exhibit altered binding affinities due to their planar structure and nitrogen positioning . Trifluoromethyl Modification: The trifluoromethyl group in 2-(Oxolan-3-yloxy)-6-(trifluoromethyl)pyridin-4-amine increases lipophilicity, which could improve membrane permeability but may also reduce solubility .
Molecular Weight and Solubility :
- Analogs with lower molecular weights (e.g., 6-(Oxan-4-yl)pyridazin-3-amine at 179.22 g/mol) may exhibit better solubility profiles compared to bulkier derivatives like the trifluoromethyl-containing compound (248.20 g/mol) .
- The dihydrochloride salt form of rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine (189.65 g/mol base) highlights the use of salt formation to enhance crystallinity and stability .
Biological Relevance: Pyrazole-containing analogs (e.g., rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine) are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
Biological Activity
4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyridine ring and an oxolane ring, which may contribute to its biological properties. The presence of the amine group suggests potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways. For instance, related compounds have been explored for their interactions with adenosine receptors, which are implicated in numerous physiological processes .
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cell Lines :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine, and how can reaction conditions be optimized to improve yield?
- Methodology : Key routes involve nucleophilic substitution between 6-methylpyridin-2-ol derivatives and activated oxolan-3-amine precursors. Optimization includes stoichiometric control (1.2:1 molar ratio), temperature modulation (80–100°C), and use of catalysts like NaH or K2CO3 in anhydrous DMF. Organotin reagents (e.g., tributylstannyl groups) enhance regioselectivity . Cyclization steps may require oxidizing agents such as NaOCl·5H2O in ethanol (3 h stirring at RT, 91% yield) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology : Multidimensional NMR (1H, 13C, DEPT) identifies regiochemistry and hydrogen bonding. FTIR confirms functional groups (e.g., C-O-C at ~1260 cm⁻¹, NH2 at ~3198 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> calculated vs. observed). Purity assessment requires HPLC (C18 column, MeOH/H2O gradient) . Thermal analysis (DSC/TGA) detects polymorphic transitions .
Q. How should researchers address solubility limitations and stability concerns of this compound in aqueous and organic solvents?
- Methodology : Solubility screening in DMSO (>50 mg/mL) followed by dilution in PBS (pH 7.4) is recommended. For hydrophobic matrices, THF or dichloromethane shows better dissolution (20–30 mg/mL at 25°C). Stability studies under varied pH (3–9), temperature (4–40°C), and light exposure (ICH Q1B) reveal decomposition pathways. Lyophilized samples stored at −20°C in amber vials maintain integrity for >6 months .
Advanced Research Questions
Q. What advanced characterization methods differentiate between polymorphic forms of this compound, and how should conflicting XRD/thermal data be reconciled?
- Methodology : Combine PXRD (characteristic peaks at 2θ = 12.5°, 17.8°, 24.3°), DSC (endothermic events at 178–185°C), and dynamic vapor sorption. For ambiguous cases, variable-temperature XRD and solid-state NMR (13C CP/MAS) resolve hydration states. Conflicting data require lattice energy calculations (Density Functional Theory) and Hirshfeld surface analysis to confirm packing motifs .
Q. What experimental evidence supports the coordination chemistry of this compound with transition metals, and how does this impact catalytic applications?
- Methodology : UV-Vis titration (metal:ligand 1:2 stoichiometry, λmax shifts ≥30 nm) and XAS confirm octahedral complexes with Co(II)/Ni(II). Catalytic testing in Suzuki couplings shows enhanced activity (TOF 450 h⁻¹ vs. 120 h⁻¹ for bare Pd). Control experiments with methylpyridine analogs demonstrate the critical role of oxolan oxygen in substrate activation .
Q. How can researchers systematically investigate the biological activity of this compound, particularly regarding kinase inhibition profiles?
- Methodology : Conduct kinase panel screening (50-kinase assay at 10 μM). For hits (e.g., p38 MAPK IC50 85 nM), validate via Western blot (phospho-target quantification) and cellular cytokine assays (IL-6/TNF-α suppression). Counter-screening against hERG and CYP3A4 ensures selectivity. Molecular docking (AutoDock Vina) identifies key binding residues (Asp168, Lys53) .
Q. What strategies optimize regioselectivity in functionalizing the oxolan ring while preserving the pyridinyl ether linkage?
- Methodology : Use orthogonal protecting groups (TBS for oxolan-OH, SEM for amine). Mitsunobu conditions (DIAD, Ph3P) achieve >95% ether formation. Post-functionalization via Buchwald-Hartwig amination requires Pd2(dba)3/Xantphos (120°C, 18 h). Monitor by LC-MS to prevent N-dealkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
